6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene
Description
Contextualization of Spiroketals in Advanced Organic Synthesis
Spiroketals are a class of organic compounds characterized by a spirocyclic structure where two heterocyclic rings are joined by a single common carbon atom, with each ring containing an oxygen atom attached to this central carbon. This structural motif is prevalent in a wide array of natural products that exhibit significant biological activities. The defined three-dimensional arrangement of spiroketals makes them attractive scaffolds in medicinal chemistry and diversity-oriented synthesis. The synthesis of spiroketals is a classical challenge in organic chemistry, often requiring stereocontrolled methods to access specific isomers independent of their inherent thermodynamic stability.
Significance of Cyclopropene (B1174273) Derivatives as Versatile Synthetic Intermediates
Cyclopropene derivatives, the smallest of the cycloalkenes, are highly strained molecules. This ring strain endows them with unique reactivity, making them versatile intermediates in organic synthesis. The development of flexible routes to functionalized cyclopropenes has broadened their application, allowing for their use in various chemical transformations. These include ring-rearrangement metathesis and a rich variety of cycloaddition reactions. Furthermore, stereocontrolled additions to the double bond of cyclopropenes provide efficient pathways to cyclopropanes with specific stereochemistry.
Structural Features and Unique Reactivity Profile of 6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene
This compound is a cyclopropenone ketal, a molecule that combines the structural features of both a spiroketal and a cyclopropene. The spiroketal portion is derived from neopentyl glycol, providing the stable 6,6-dimethyl-1,3-dioxane ring system. This is fused via a spiro-center to a highly strained cyclopropene ring.
The key reactivity of this compound stems from the cyclopropene moiety. As a cyclopropenone acetal (B89532), it serves as a stable precursor to cyclopropenones. A convenient method to generate substituted cyclopropenones is through the hydrolysis of this compound derivatives. researchgate.net This reaction can be carried out using Amberlyst-15 in acetone (B3395972) or aqueous tetrahydrofuran (B95107) at room temperature, yielding the desired cyclopropenone in high yields of 70-96%. researchgate.net This transformation underscores the utility of this compound derivatives as synthetic building blocks.
The synthesis of the core spiroketal structure can be exemplified by the preparation of related compounds. For instance, the synthesis of 1,6,6-trimethyl-4,8-dioxaspiro[2.5]oct-1-ene begins with the reaction of 1,3-dichloroacetone (B141476) and neopentyl glycol to form 2,2-bis-(chloromethyl)-5,5-dimethyl-1,3-dioxane. orgsyn.org This intermediate is then treated with sodium amide in liquid ammonia (B1221849) to construct the cyclopropene ring. orgsyn.org
Table 1: Physicochemical Properties of this compound and Related Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |
| This compound | C₉H₁₄O₂ | 154.21 | Liquid | 60935-22-0 |
| 1-Butyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene | C₁₂H₂₀O₂ | 196.29 | - | - |
| 6,6-Dimethyl-1-phenyl-4,8-dioxaspiro[2.5]octane | C₁₄H₁₈O₂ | 218.29 | - | 180988-52-7 |
Data sourced from multiple references. chemsynthesis.comnist.gov
Historical Development and Foundational Research on Cyclopropenone Ketals
The study of cyclopropenone ketals, such as this compound, has been a fruitful area of research, leading to the development of novel synthetic methodologies. Foundational work has revealed that these compounds undergo thermal reactions to generate π-delocalized singlet vinylcarbenes. scripps.edu This reversible thermal ring-opening, typically occurring at temperatures around 80°C, unlocks a variety of cycloaddition pathways. scripps.edu
These reactive vinylcarbene intermediates can participate in [1+2], [3+2], and [4+3] cycloadditions, complementing the [4+2] cycloaddition reactions of the cyclopropenone ketals themselves. scripps.edu This dual reactivity allows for the controlled synthesis of a diverse range of cyclic and polycyclic systems. The initial interest in cyclopropenone acetals was primarily focused on their relationship to cyclopropenone chemistry. researchgate.net However, the field has since expanded significantly, with applications now extending into organometallic, inorganic, and bioorganic chemistry. researchgate.net The development of practical synthetic procedures, such as the preparation of cyclopropenone 1,3-propanediol (B51772) ketal, has made these versatile building blocks more accessible for broader use in chemical synthesis. thieme-connect.com
Properties
IUPAC Name |
6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-7(2)5-9-8(3-4-8)10-6-7/h3-4H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINMINDCBBSFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(C=C2)OC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337543 | |
| Record name | 6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60935-22-0 | |
| Record name | 6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6,6 Dimethyl 4,8 Dioxaspiro 2.5 Oct 1 Ene and Its Derivatives
Classical Approaches to Cyclopropenone Ketal Synthesis
Traditional methods for constructing the cyclopropenone ketal framework often involve multi-step sequences that utilize well-established reactions such as dehydrohalogenation to form the strained cyclopropene (B1174273) ring and nucleophilic additions followed by cyclization to build the spiroketal system.
Dehydrohalogenation Reactions in the Construction of Cyclopropene Ring Systems
The formation of the highly strained cyclopropene ring is a key challenge in the synthesis of compounds like 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene. A classical and effective method to achieve this is through the dehydrohalogenation of gem-dihalocyclopropanes. This elimination reaction typically involves the use of a strong base to remove two molecules of hydrogen halide from a vicinal or geminal dihalide, leading to the formation of a double bond within the three-membered ring. youtube.commasterorganicchemistry.com
The mechanism involves a step-wise elimination. The first dehydrohalogenation is generally facile, while the second, which forms the cyclopropene, can be more challenging and may require elevated temperatures. youtube.com The choice of base is crucial, with strong, non-nucleophilic bases such as potassium tert-butoxide being commonly employed to favor elimination over substitution. youtube.com The reaction proceeds via an E2 mechanism, where the base abstracts a proton anti-periplanar to the leaving halogen atom.
Table 1: Examples of Dehydrohalogenation for Cyclopropene Synthesis
| Starting Material | Base | Product | Notes |
| gem-Dihalocyclopropane | Potassium tert-butoxide | Cyclopropene | A common method for generating the strained ring system. |
| Vicinal Dihalide | Potassium hydroxide (fused) | Alkyne | Illustrates double dehydrohalogenation to form a triple bond. youtube.com |
Acetylide Addition and Cyclization Strategies for Spiroketal Formation
The construction of the spiroketal moiety is another critical aspect of the synthesis. A classical approach involves the nucleophilic addition of an acetylide anion to a carbonyl group, followed by an intramolecular cyclization. Acetylide anions, generated by the deprotonation of terminal alkynes with a strong base like sodium amide, are potent nucleophiles. nih.gov
This strategy often begins with the addition of a lithium acetylide to an aldehyde or ketone, which, after a workup, yields a propargyl alcohol. nih.gov Subsequent functional group manipulations can lead to a precursor containing both a hydroxyl group and a ketone or a protected ketone. An acid-catalyzed or base-mediated intramolecular cyclization of this intermediate then affords the spiroketal. The thermodynamic stability of the resulting spiroketal, often governed by anomeric effects, can drive the cyclization to favor a specific isomer. nih.gov
Table 2: Key Steps in Acetylide Addition-Cyclization for Spiroketal Synthesis
| Step | Reagents | Intermediate/Product | Purpose |
| 1. Acetylide Formation | Terminal Alkyne, Strong Base (e.g., NaNH₂) | Acetylide Anion | Generation of a potent carbon nucleophile. |
| 2. Nucleophilic Addition | Acetylide Anion, Aldehyde/Ketone | Alkoxide | Formation of a new carbon-carbon bond. |
| 3. Protonation | Acidic Workup | Propargyl Alcohol | Quenching the reaction and forming the alcohol. |
| 4. Cyclization | Dihydroxy Ketone, Acid or Base | Spiroketal | Intramolecular reaction to form the spirocyclic system. nih.gov |
Preparation of Key Precursors to this compound
The successful synthesis of the target molecule is highly dependent on the efficient preparation of key intermediates. These precursors contain the necessary structural elements that are elaborated in the final steps to form the spirocyclopropene system.
Synthesis of 2,2-Bis-(chloromethyl)-1,3-dioxane Intermediates
A crucial precursor for the synthesis of the spiro framework is a dioxane ring bearing two chloromethyl groups at the 2-position. For the synthesis of the title compound's family, 2,2-Bis-(chloromethyl)-5,5-dimethyl-1,3-dioxane is a key intermediate. This compound is synthesized via the acetalization of 1,3-dichloroacetone (B141476) with neopentyl glycol. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and driven to completion by the azeotropic removal of water. This method provides the desired dioxane in high yield.
The synthesis can be summarized as follows:
Reactants: 1,3-Dichloroacetone and Neopentyl Glycol
Catalyst: p-Toluenesulfonic acid
Solvent: Benzene
Conditions: Reflux with a Dean-Stark trap
Yield: 97%
Routes to 1,6,6-Trimethyl-4,8-dioxaspiro[2.5]oct-1-ene
The intermediate 1,6,6-trimethyl-4,8-dioxaspiro[2.5]oct-1-ene is directly synthesized from 2,2-bis-(chloromethyl)-5,5-dimethyl-1,3-dioxane. This transformation is a key step that constructs the spiro-fused cyclopropane (B1198618) ring. The reaction is carried out using a very strong base, sodium amide, in liquid ammonia (B1221849). This process involves a dehydrochlorination followed by the addition of propyne and subsequent intramolecular cyclization to yield the desired trimethyl-substituted spiro-octene.
Modern Catalytic and Stereoselective Syntheses of this compound Analogues
While classical methods are robust, modern synthetic chemistry has seen the development of powerful catalytic and stereoselective methods for the synthesis of complex molecules like spiroketals and cyclopropanes. These methods often offer milder reaction conditions, higher efficiency, and greater control over stereochemistry.
Transition-metal catalysis, particularly with gold, has emerged as a powerful tool for the synthesis of spiroketals from alkynyl diols. Gold(I) and gold(III) complexes can activate the alkyne functionality towards nucleophilic attack by the hydroxyl groups, leading to a cycloisomerization or spirocyclization cascade. These reactions can proceed under mild conditions and often exhibit high yields. For instance, gold(I) chloride has been shown to effectively catalyze the cycloisomerization of homopropargyl alcohols to form spiroketals.
The stereoselectivity of these reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. Chiral ligands can be employed to induce enantioselectivity in the formation of the spiro center. Furthermore, the inherent stereochemistry of the starting material can direct the stereochemical outcome of the cyclization, allowing for the synthesis of specific diastereomers.
Recent advancements have also focused on the development of catalytic stereoselective cyclopropanation reactions. These methods, which can involve transition metal catalysts or organocatalysts, allow for the enantioselective and diastereoselective construction of the cyclopropane ring, providing access to a wide range of chiral spirocyclopropane-containing molecules.
Table 3: Examples of Modern Catalytic Approaches to Spiroketal and Spirocyclopropane Synthesis
| Reaction Type | Catalyst | Substrate | Product Type | Key Features |
| Spiroketalization | Gold(I) or Gold(III) complexes | Alkynyl diols | Spiroketals | Mild conditions, high efficiency, potential for stereocontrol. |
| Cyclopropanation | Palladium catalyst | Sulfoxonium ylides and norbornenes | Cyclopropane-fused norbornenes | High selectivity for cyclopropane formation. rsc.org |
| Cyclopropanation | Dehaloperoxidase enzyme | Vinyl esters and ethyl diazoacetate | Chiral cyclopropanol derivatives | High diastereo- and enantioselectivity. |
Strategies for Derivatization and Further Functionalization of the this compound Core
The primary utility of this compound and its derivatives lies in their function as stable precursors to cyclopropenones, which are versatile intermediates in organic synthesis. The derivatization strategies, therefore, often revolve around the controlled release of the cyclopropenone moiety or reactions that leverage the unique reactivity of the strained cyclopropene ring.
One of the most common and significant derivatization methods is the hydrolysis of the ketal functionality. This reaction is typically carried out under acidic conditions to yield the corresponding cyclopropenone. For instance, the hydrolysis of this compound derivatives can be achieved using reagents like Amberlyst-15 in acetone (B3395972) or aqueous tetrahydrofuran (B95107) at room temperature researchgate.net. This straightforward conversion allows for the in situ generation of cyclopropenones, which can then be trapped by various nucleophiles or participate in cycloaddition reactions.
Beyond simple hydrolysis, the core structure can be functionalized at the C1 position of the cyclopropene ring. The existence of derivatives such as 1-butyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene indicates that substitution at this position is feasible, likely through the use of organometallic reagents or by modifying the synthetic sequence to incorporate the desired substituent at an earlier stage.
The strained double bond of the cyclopropene ring is also a key site for functionalization. These compounds can undergo various cycloaddition reactions . The thermal reactions of cyclopropenone ketals can lead to formal [3+2] cycloadditions, providing access to functionalized five-membered ring systems acs.orgnih.govfigshare.com. These reactions showcase the ability of the cyclopropenone ketal to act as a three-carbon building block.
Furthermore, the electrophilic nature of the cyclopropane ring, enhanced by the adjacent oxygen atoms of the ketal, makes it susceptible to nucleophilic attack . While often leading to ring-opening, under controlled conditions, this reactivity can be harnessed to introduce new functional groups. The reactions of nucleophilic cyclopropanes have been studied, and the outcomes are influenced by the nature of the nucleophile and the reaction conditions nih.govresearchgate.netmarquette.edu.
The following interactive table summarizes some of the key derivatization strategies for the this compound core and related cyclopropenone acetals.
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
| Hydrolysis | Acidic conditions (e.g., Amberlyst-15, aq. THF, rt) | Cyclopropenones | Controlled release of the reactive cyclopropenone intermediate. researchgate.net |
| Substitution at C1 | Organometallic reagents (inferred) | 1-Substituted derivatives | Allows for the introduction of various alkyl or aryl groups at the C1 position. |
| [3+2] Cycloaddition | Thermal conditions | Functionalized cyclopentenones | Acts as a three-carbon component in cycloaddition reactions. acs.orgnih.govfigshare.com |
| Nucleophilic Addition | Various nucleophiles | Ring-opened or functionalized products | The strained ring is susceptible to attack by nucleophiles. nih.govresearchgate.netmarquette.edu |
Detailed research has demonstrated the synthetic utility of these derivatization strategies. For example, the hydrolysis to form cyclopropenones is a cornerstone of their application, as cyclopropenones themselves are valuable precursors to a wide array of complex molecules orgsyn.orglongdom.orglibretexts.org. The ability to undergo cycloaddition reactions further expands the synthetic potential, enabling the construction of intricate carbocyclic frameworks.
Reactivity and Reaction Mechanisms of 6,6 Dimethyl 4,8 Dioxaspiro 2.5 Oct 1 Ene
Ring-Opening Reactions of the Cyclopropene (B1174273) Moiety
The high ring strain of the cyclopropene moiety in 6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene makes it susceptible to various ring-opening reactions. These transformations are primarily driven by the release of strain energy and can be initiated by either acidic conditions or nucleophilic attack.
Acid-Catalyzed Hydrolysis of this compound Derivatives to Cyclopropenones
The acetal (B89532) group of this compound and its derivatives serves as a protecting group for the highly reactive cyclopropenone core. The removal of this protecting group can be achieved through acid-catalyzed hydrolysis, providing a direct route to substituted cyclopropenones. These cyclopropenones are of significant interest due to their presence in natural products and their broad range of biological activities. researchgate.net
The hydrolysis is typically performed under mild acidic conditions. For instance, using a solid acid catalyst like Amberlyst-15 in acetone (B3395972) or aqueous tetrahydrofuran (B95107) (THF) at room temperature effectively cleaves the acetal to yield the corresponding cyclopropenone. researchgate.net The general mechanism for acetal hydrolysis involves protonation of an acetal oxygen, followed by the elimination of the diol (neopentyl glycol in this case) to form a stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the final cyclopropenone product. researchgate.netrsc.org
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| Substituted this compound | Amberlyst-15, Acetone or aq. THF, Room Temperature | Substituted Cyclopropenone | researchgate.net |
Nucleophilic Ring-Opening Transformations
While specific literature on the direct reaction of this compound with hydrazidic acid (HN₃) is limited, the reactivity of closely related cyclopropene and cyclopropanone (B1606653) systems with azides provides significant insight into potential reaction pathways. The reaction of a carbonyl compound with an azide (B81097), often promoted by a Lewis acid, can lead to ring expansion or rearrangement. wikipedia.org
In a related context, cyclopropenoyl azides, which feature an azide group directly attached to the cyclopropene ring's carbonyl carbon, undergo facile thermal Curtius rearrangement. rsc.orguchicago.edu This reaction involves the transformation of the acyl azide into an isocyanate with concomitant loss of dinitrogen (N₂). rsc.orgorganic-chemistry.org Theoretical and experimental studies show that this rearrangement proceeds through a concerted pathway. rsc.orguchicago.edu The activation energy for the rearrangement of cyclopropenoyl azides is notably influenced by the strain of the three-membered ring. rsc.org It is plausible that a reaction between this compound and hydrazidic acid could, after initial hydrolysis to the cyclopropenone and subsequent formation of an acyl azide, lead to similar rearrangement products.
Cycloaddition Reactions Involving this compound
The strained double bond of the cyclopropene ring makes this compound an excellent substrate for cycloaddition reactions. These reactions provide powerful methods for constructing more complex carbocyclic and heterocyclic frameworks.
[2+2] Cycloaddition with Electron-Deficient Olefins and Fullerenes
The [2+2] cycloaddition is a photochemical or thermal reaction that forms a four-membered cyclobutane (B1203170) ring from two alkene components. nih.gov Photochemical [2+2] cycloadditions, which avoid the thermally forbidden ground-state pathway, are particularly common and can be initiated by direct UV irradiation or through the use of a photosensitizer under visible light. nih.govnist.gov
Reactions involving electron-deficient olefins, such as styrenes bearing electron-withdrawing groups, have been successfully carried out using organophotocatalysts like 4CzIPN, proceeding through an energy-transfer mechanism. nist.govrsc.org Similarly, the functionalization of fullerenes (like C₆₀) via [2+2] cycloaddition with various alkenes is a known strategy for modifying the fullerene core. scholaris.ca Although these [2+2] cycloaddition methodologies are well-established for a range of alkenes, specific examples detailing the reaction of this compound as the alkene component are not widely documented in the surveyed literature.
[3+2] Cycloaddition Reactions and Their Mechanistic Investigations
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful reaction that unites a 1,3-dipole with a dipolarophile (in this case, the cyclopropene double bond) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org Cyclopropenone acetals, such as this compound, can serve as the three-carbon (3C) component in transition-metal-catalyzed [3+2] cycloadditions with electron-deficient acetylenes, yielding substituted cyclopentadienone acetals. nih.gov These reactions can proceed either thermally or under palladium catalysis. nih.gov
The mechanism of 1,3-dipolar cycloadditions is generally considered to be a concerted, pericyclic process, governed by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. organic-chemistry.orgwikipedia.org Depending on the relative energies of the HOMO and LUMO of the reactants, the reaction can be classified into different types, which in turn dictates the regioselectivity. wikipedia.org Computational studies using Density Functional Theory (DFT) are frequently employed to investigate the mechanistic aspects, such as determining whether the reaction is concerted or stepwise and explaining the observed regio- and stereoselectivity. rsc.orgnih.govnih.gov These studies analyze transition state geometries and activation energies to elucidate the most favorable reaction pathway. rsc.orgnih.gov
| 1,3-Dipole Class | Resulting Heterocycle (with Alkyne) | Reference |
|---|---|---|
| Azides (R-N₃) | Triazoles | wikipedia.orgyoutube.com |
| Nitrones (R₂C=N⁺(R)-O⁻) | Isoxazolines/Isoxazoles | wikipedia.org |
| Nitrile Oxides (R-C≡N⁺-O⁻) | Isoxazoles | wikipedia.orgyoutube.com |
| Diazoalkanes (R₂C=N⁺=N⁻) | Pyrazoles | frontiersin.org |
| Carbonyl Ylides (R₂C=O⁺-C⁻R₂) | Dihydrofurans | wikipedia.org |
Regio- and Stereoselective Functionalization of Fullerenesacs.org
The functionalization of fullerenes, such as C60, is a critical area of materials science, and cyclopropene derivatives are key reagents for creating fullerene adducts. nih.govresearchgate.net One of the most prominent methods for the cyclopropanation of fullerenes is the Bingel-Eschenmoser reaction, which involves the nucleophilic addition of a bromomalonate anion followed by intramolecular substitution. While not a direct reaction of this compound, the principles guiding fullerene functionalization are relevant. The high electron affinity of fullerenes makes them susceptible to nucleophilic additions and cycloadditions. researchgate.net
The challenge in fullerene chemistry is controlling the regio- and stereoselectivity of additions. nih.govresearchgate.net Multiple additions can lead to a complex mixture of isomers. To overcome this, strategies using supramolecular masks, such as metal-organic cages, have been developed. These cages can encapsulate a fullerene molecule, leaving specific sites exposed for reaction, thereby directing functionalization to particular positions. researchgate.net Furthermore, by using chiral building blocks for the cage, it is possible to transfer stereochemical information to the fullerene, achieving enantioselective functionalization. nih.govresearchgate.net In such a system, the cage acts as a blueprint, dictating where the addition occurs and in what stereochemical orientation, leading to specific, chirally-defined fullerene adducts that are valuable for applications in electronics and materials requiring circularly polarized light manipulation. nih.gov The [2+1] cycloaddition is a common pathway for creating methanofullerenes, and the reactivity of the strained double bond in cyclopropenone ketals is well-suited for such transformations. researchgate.net
Carbometalation Reactions of this compound
Carbometalation, the addition of an organometallic reagent across a carbon-carbon multiple bond, is a powerful tool for forming carbon-carbon bonds with high stereocontrol. acs.org The high strain energy of the double bond in cyclopropenes like this compound makes them excellent substrates for these reactions, which proceed with well-defined regio- and diastereoselectivity. acs.orgacs.org
Ligand-Induced Enantioselective Allylzincation Processesnih.govresearchgate.netresearchgate.net
The addition of allylic zinc reagents to cyclopropenone ketals can be rendered highly enantioselective through the use of chiral ligands. u-tokyo.ac.jp The proper selection of a ligand on the zinc atom not only enhances reactivity but also allows for excellent control over the stereochemical outcome. acs.orgu-tokyo.ac.jp Chiral bis-oxazoline ligands, in both neutral (e.g., 2a ) and anionic forms (e.g., 2b ), have proven particularly effective in this transformation. u-tokyo.ac.jp
For example, the reaction of a cyclopropenone acetal with allylzinc bromide in the presence of a chiral isopropyl-substituted bis-oxazoline ligand (2a ) proceeds smoothly to give the corresponding allylated cyclopropanone acetal in high yield and with outstanding enantioselectivity (98% ee). u-tokyo.ac.jp Similarly high enantioselectivity (93% ee) is achieved in the addition of prenylzinc reagents. u-tokyo.ac.jp Anionic versions of these ligands, which can be generated by deprotonation, also afford the products in good yields with comparable enantiomeric excess. u-tokyo.ac.jp A key advantage is that these chiral ligands can often be recovered after the reaction is complete. u-tokyo.ac.jp
| Reagent | Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Allylzinc | Neutral Bis-oxazoline (2a) | 4 | 89 | 98 |
| Prenylzinc | Neutral Bis-oxazoline (2a) | 5 | 90 | 93 |
| Allylzinc | Anionic Bis-oxazoline (2b) | 7 | Good | Comparable to 2a |
| Prenylzinc | Anionic Bis-oxazoline (2b) | 8 | Good | Comparable to 2a |
Diastereoselective cis-Addition of Organometallic Reagentsresearchgate.net
A fundamental characteristic of the carbometalation of cyclopropenes is its high diastereoselectivity, proceeding via a cis-addition mechanism. acs.orgacs.org This means that the organometallic reagent adds to the double bond from a single face, resulting in the two new substituents being on the same side of the cyclopropane (B1198618) ring in the product. acs.org This stereochemical outcome is a direct consequence of the reaction mechanism, where the organometallic species coordinates to the double bond and delivers the organic group and the metal to the same side.
This cis-diastereoselectivity provides a reliable method for constructing stereodefined polysubstituted cyclopropane rings. acs.org The resulting cyclopropyl (B3062369) metal species is a versatile intermediate that can be trapped with various electrophiles, allowing for the synthesis of complex acyclic and cyclic structures. acs.org The predictability of this cis-addition is a cornerstone of using cyclopropene carbometalation in synthetic strategies.
Mechanistic Models: Four-Centered vs. Six-Centered Allylmetalation Pathwaysresearchgate.net
The mechanism of the allylmetalation of olefins, including cyclopropenes, has been a subject of detailed computational and experimental study. acs.orgu-tokyo.ac.jp Two primary mechanistic pathways are often considered for the addition of allylic organometallic reagents: a four-centered transition state and a six-centered transition state. acs.org
In the four-centered mechanism , the reaction proceeds through a compact transition state involving the two carbons of the double bond and the alpha-carbon and metal atom of the allylic reagent. This model is typical for the addition of simple alkyl organometallics.
In contrast, the six-centered mechanism (or Zimmerman-Traxler type model) is often invoked for allylic additions. This pathway involves a cyclic, chair-like transition state incorporating the two olefinic carbons, the metal atom, and all three carbons of the allyl group. acs.org Computational studies on the allylzincation of cyclopropenone acetals suggest that the transition states adopt a half-chair conformation. u-tokyo.ac.jp This arrangement is necessary to maximize the orbital overlap between the reacting components. u-tokyo.ac.jp The choice between these pathways can be influenced by factors such as the nature of the metal, the ligands present, and the substitution pattern of the allyl reagent, ultimately determining the regio- and stereoselectivity of the reaction. acs.org
Other Novel Transformations and Rearrangement Pathways
Beyond polymerization, the unique structure of this compound and its derivatives allows for other novel chemical transformations. One notable reaction is hydrolysis. The hydrolysis of derivatives of this compound can be catalyzed by an acidic resin like Amberlyst-15. researchgate.net This reaction typically leads to the opening of the dioxaspiro ring system. researchgate.net
For example, the hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile, a related compound, in the presence of different acids leads to different rearrangement products. researchgate.net With hydrogen bromide, it yields a mixture including 2,2,3,3-tetracyanocyclopropane-1-carboxylic acid, while with sulfuric acid, a nitrogen migration occurs to form (1R,2S,3S*)-1,3-dicyanocyclopropane-1,2-dicarboxamide. researchgate.net These transformations highlight the rich and complex reactivity of the spirocyclopropane framework, which can be leveraged for the synthesis of highly functionalized molecules.
The cyclopropenone moiety, which can be considered a precursor or a related structure, is also known to undergo various reactions such as ring-opening, isomerization, and cycloadditions, suggesting that this compound could be a versatile building block in organic synthesis. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Azobisisobutyronitrile (AIBN) |
| Benzoyl peroxide |
| 1,5,7,11-Tetraoxaspiro[5.5]undecane |
| 1,4,6,9-Tetraoxaspiro[4.4]nonane |
| Norbornene spiro orthocarbonate |
| 6,6-Dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile |
| 2,2,3,3-Tetracyanocyclopropane-1-carboxylic acid |
| (1R,2S,3S*)-1,3-Dicyanocyclopropane-1,2-dicarboxamide |
| Lanthanide triflates |
Advanced Spectroscopic and Analytical Methodologies in the Study of 6,6 Dimethyl 4,8 Dioxaspiro 2.5 Oct 1 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of 6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of each component of the structure.
In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals are diagnostic. The gem-dimethyl groups on the dioxane ring are expected to produce a distinct singlet, while the methylene protons of the dioxane ring would likely appear as another singlet or a pair of doublets if diastereotopic. The protons on the cyclopropene (B1174273) ring are highly characteristic, typically appearing at a chemical shift that is unusual for olefinic protons due to the ring strain and anisotropy effects.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. Key signals would include those for the spiro-carbon, the quaternary carbon of the gem-dimethyl group, the methyl carbons, the methylene carbons of the dioxane ring, and the distinctive upfield signals of the sp2-hybridized carbons of the strained cyclopropene ring.
By analyzing 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), chemists can definitively map the connectivity between protons and carbons, providing unambiguous confirmation of the this compound structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Gem-dimethyl (CH₃)₂ | ~1.1-1.3 (s, 6H) | ~22-25 |
| Dioxane CH₂ | ~3.6-3.8 (s, 4H) | ~70-75 |
| Cyclopropene C=C-H | ~6.5-7.0 (s, 2H) | ~105-110 |
| Quaternary C(CH₃)₂ | - | ~30-35 |
| Spiro C | - | ~95-100 |
Note: These are estimated values and may vary based on solvent and experimental conditions.
Mass Spectrometry Techniques for Compound Characterization
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of this compound, as well as for assessing its purity.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula with high confidence. For this compound (C₈H₁₂O₂), the expected monoisotopic mass is approximately 140.0837 Da.
HRMS is particularly crucial for analyzing the formation of various adducts during ionization. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the compound can be observed as different adducts, such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the potassium adduct [M+K]⁺. The high mass accuracy of HRMS allows for the unambiguous identification of these species. In mechanistic studies of reactions involving derivatives of this compound, HRMS has been used to detect key adducts, providing evidence for proposed reaction intermediates.
Table 2: Predicted m/z Values for Common Adducts of this compound in HRMS
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | C₈H₁₂O₂ | 140.0832 |
| [M+H]⁺ | C₈H₁₃O₂⁺ | 141.0910 |
| [M+NH₄]⁺ | C₈H₁₆NO₂⁺ | 158.1175 |
| [M+Na]⁺ | C₈H₁₂NaO₂⁺ | 163.0729 |
| [M+K]⁺ | C₈H₁₂KO₂⁺ | 179.0469 |
Data sourced from computational predictions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique ideal for analyzing volatile compounds like this compound. In GC-MS, the sample is first vaporized and passed through a gas chromatography column, which separates the components of the mixture based on their boiling points and interactions with the stationary phase.
This separation is critical for assessing the purity of a synthesized sample. The retention time of the target compound provides a reliable identifier, while the appearance of other peaks can indicate the presence of starting materials, solvents, or byproducts. After separation by GC, the individual components enter the mass spectrometer, where they are fragmented and detected. The resulting mass spectrum serves as a molecular fingerprint, allowing for positive identification by matching it against spectral libraries or by analyzing the fragmentation pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic and Complexation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. Molecules or parts of molecules that absorb light in this region are known as chromophores. libretexts.org
For this compound, the primary chromophore is the cyclopropene ring. The π → π* electronic transition of the strained double bond is expected to result in an absorbance maximum (λ_max) in the ultraviolet region. The exact position and intensity (molar absorptivity, ε) of this absorption are sensitive to the molecular environment.
UV-Vis spectroscopy is a powerful tool for mechanistic studies. For example, in reactions where the cyclopropene ring is consumed or modified, the characteristic absorbance peak will disappear or shift. By monitoring the change in absorbance over time, reaction kinetics can be determined. This technique has been used to observe the consumption of related spiroketal compounds during enzymatic reactions. nih.gov The conjugation of double bonds shifts the absorption maximum to longer wavelengths, and as the number of conjugated pi bonds increases, the energy gap between the highest-occupied molecular orbital (HOMO) and lowest-unoccupied molecular orbital (LUMO) decreases. masterorganicchemistry.com
X-ray Crystallography for Definitive Structural Determination of Derivatives
While obtaining a single crystal of the parent compound this compound may be challenging, X-ray crystallography is an invaluable technique for determining the absolute, three-dimensional structure of its solid derivatives. When the parent compound undergoes a reaction to form a new, crystalline product, this method provides the ultimate proof of structure.
In a recent study, hydroxy cyclopropenes were used in a cascade reaction to synthesize novel [5.5]- and [6.5]-spiroketal derivatives. acs.orgnih.gov The exact stereochemistry and connectivity of these complex products were unequivocally confirmed through single-crystal X-ray diffraction analysis. acs.org This technique provides precise data on bond lengths, bond angles, and the spatial arrangement of all atoms, which is crucial for understanding the stereoselective outcomes of reactions involving spiroketal formation.
Chromatographic Methods for Reaction Monitoring and Purification
Chromatographic techniques are essential for both the analysis and purification of this compound.
Thin-Layer Chromatography (TLC) is used for rapid reaction monitoring. Small aliquots of a reaction mixture are spotted on a TLC plate (typically silica gel). As the solvent (mobile phase) moves up the plate, it separates the components. By comparing the spots of the reaction mixture to those of the starting material and using a visualizing agent (like a UV lamp or a chemical stain), chemists can quickly determine if the starting material has been consumed and new products have formed.
Column Chromatography is the primary method for purifying the compound on a preparative scale. column-chromatography.comyoutube.com After a synthesis, the crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica gel or alumina. column-chromatography.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. youtube.com Components of the mixture separate based on their differing polarities and affinities for the stationary and mobile phases. youtube.comcolumn-chromatography.com Fractions are collected sequentially, and those containing the pure desired product, as identified by TLC, are combined to yield purified this compound. This method is highly effective for separating the target molecule from unreacted starting materials and reaction byproducts. column-chromatography.com
Applications of 6,6 Dimethyl 4,8 Dioxaspiro 2.5 Oct 1 Ene in Advanced Organic Synthesis
Strategic Utilization as a Cyclopropenone Precursor and Reactive Synthon
6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene functions as a stable and accessible precursor to cyclopropenones, which are themselves highly reactive and useful intermediates in organic synthesis. The neopentyl ketal protecting group provides significant stability, allowing the compound to be handled and stored, while being readily cleavable under acidic conditions to generate the parent cyclopropenone or its derivatives in situ.
The spirocycle's utility as a reactive synthon is prominently demonstrated through the chemistry of its metalated derivatives. Treatment of the cyclopropenone ketal with a strong base leads to deprotonation, forming a metalated intermediate. This nucleophilic species can then react with a wide range of electrophiles to introduce various substituents onto the cyclopropene (B1174273) ring. This strategy has been effectively employed in the synthesis of numerous substituted cyclopropenones, highlighting the compound's role as a versatile and reactive building block. This approach is central to the efficient synthesis of the antibiotic penitricin (B1219807), where a metalated cyclopropenone ketal is a key intermediate. nih.gov
Role in the Construction of Diverse Carbocyclic and Heterocyclic Ring Systems
The inherent ring strain and the presence of a double bond make this compound an excellent participant in cycloaddition reactions, providing access to a variety of complex carbocyclic and heterocyclic frameworks.
Synthesis of Spirocyclic Frameworks and Fused Architectures
A significant application of this compound is in the construction of fused ring systems, particularly through Diels-Alder reactions. It serves as a potent dienophile that can react with dienes to create complex polycyclic structures.
A notable example is its use in a concise tropolone (B20159) annulation strategy. The [4+2] cycloaddition of the spirocycle with a suitable diene generates a bicyclic intermediate. This intermediate can then undergo an electrocyclic rearrangement to form a seven-membered cycloheptatrienone ketal. Subsequent hydrolysis of the ketal yields a highly functionalized tropolone, a seven-membered non-benzenoid aromatic carbocycle. This method proved crucial in the total synthesis of the rubrolone (B1680259) aglycon, where the C-ring tropolone was introduced via a room-temperature, exo-selective [4+2] cycloaddition of the cyclopropenone ketal in high yield.
| Reaction Type | Reactant | Key Transformation | Product Type | Yield (%) |
| [4+2] Cycloaddition | This compound | Diels-Alder reaction followed by electrocyclic rearrangement and hydrolysis | Tropolone derivative | 97 |
This table summarizes the key cycloaddition reaction for the synthesis of the tropolone ring system.
While direct conversion of this compound into other spirocycles is less documented, related strategies using cyclopropyl (B3062369) derivatives are known for constructing spirocyclic frameworks. For instance, reactions of cyclopropyl alkyl ketones can yield 1,6-dioxaspiro[4.4]non-3-en-2-ones. nih.gov General methods for synthesizing spiro[2.5]octane diones have also been developed, showcasing the broader utility of cyclopropane-containing synthons in building spirocyclic systems. marquette.edu
Intermediacy in the Total Synthesis of Complex Natural Products and Bioactive Scaffolds
The unique reactivity of this compound has been harnessed in the total synthesis of several complex and biologically active natural products. Its ability to introduce strained rings and serve as a linchpin for constructing larger molecular scaffolds makes it an invaluable tool for synthetic chemists.
Contribution to the Synthesis of the Rubrolone Aglycon
The total synthesis of the rubrolone aglycon, a complex natural product, provides a compelling example of the strategic use of this compound. The synthesis of the C-ring, a substituted tropolone, was achieved through a key [4+2] cycloaddition reaction involving the spirocyclic ketal. This reaction proceeded with high exo-selectivity and an excellent yield of 97%. The resulting cycloadduct underwent an in situ rearrangement to a norcaradiene, which then experienced a room-temperature electrocyclic rearrangement to furnish a cycloheptatrienone ketal. Simple hydrolysis of this ketal provided the desired 2,4-dihydroxycycloheptatrienone moiety of the rubrolone aglycon. This elegant approach highlights the efficiency of using the cyclopropenone ketal to construct complex, oxygenated seven-membered rings.
Application in the Efficient Synthesis of the Antibiotic Penitricin
The synthesis of penitricin, a cyclopropenone-containing antibiotic, further underscores the importance of this compound and its derivatives. An efficient synthesis of penitricin and its congeners relies on the reaction of metalated cyclopropenone acetals with various electrophiles. nih.gov This strategy allows for the construction of the core hydroxymethylcyclopropenone skeleton, which was found to be essential for the compound's antimicrobial activity. nih.govnih.gov The use of the stable ketal precursor facilitates the introduction of side chains and functional groups necessary for the final bioactive molecule.
| Natural Product | Key Intermediate | Synthetic Strategy | Reference |
| Rubrolone Aglycon | This compound | [4+2] Cycloaddition/Tropolone Annulation | |
| Penitricin | Metalated cyclopropenone ketal | Nucleophilic addition to electrophiles | nih.govnih.gov |
This table illustrates the application of the spiro compound and its derivatives in natural product synthesis.
Generation of Elusive Alkyl Cyclopropanecarboxylate Enolates from Spiro Compounds
The generation of enolates from cyclopropane-containing carbonyl compounds provides a pathway to further functionalize these strained ring systems. While the direct deprotonation of this compound itself to form an enolate is not the primary reaction pathway, related cyclopropane (B1198618) carboxylate esters can be converted into their corresponding enolates.
For example, cycloprop-2-ene carboxylic acid derivatives, which can be synthesized through various catalytic methods, serve as precursors to these elusive enolates. Treatment of N-acyloxazolidinone derivatives of cyclopropene carboxylic acids with strong, non-nucleophilic bases like sodium bis(trimethylsilyl)amide (NaHMDS) successfully generates the corresponding enolate. researchgate.net This enolate can then be trapped with an electrophile, such as iodomethane, to create a new carbon-carbon bond at the alpha-position with excellent stereoselectivity. researchgate.net This process demonstrates that enolates derived from cyclopropane ring systems are viable, albeit challenging, nucleophiles for alkylation reactions. Similarly, copper-catalyzed conjugate addition of organozinc reagents to cycloprop-2-ene carboxylates can generate cyclopropylzinc species, which behave as enolate equivalents and react stereospecifically with electrophiles. nih.gov
Reagent in the Regio- and Stereoselective Functionalization of Fullerenes
Comprehensive searches of scientific literature and chemical databases did not yield specific research detailing the application of this compound as a reagent for the regio- and stereoselective functionalization of fullerenes. While the fields of fullerene chemistry and the application of spiro-compounds in organic synthesis are well-documented, the direct reaction between this specific spiroketal-protected cyclopropenone and fullerenes is not described in the available resources.
Fullerene functionalization is a prominent area of research, with established methods including Bingel-Hirsch cyclopropanation, Prato reactions (1,3-dipolar cycloadditions), and various Diels-Alder cycloadditions to achieve covalent modification of the fullerene cage. These reactions are crucial for tuning the electronic and physical properties of fullerenes, such as their solubility and processability, for applications in materials science, photovoltaics, and medicinal chemistry. The regioselectivity of these additions is a key challenge, as the fullerene cage offers multiple reactive sites.
Similarly, cyclopropenones, which are the parent compounds of this compound (a protected form), are known reactive intermediates in organic synthesis. Their high ring strain and unique electronic structure allow them to participate in various cycloaddition and ring-opening reactions. However, their specific use in direct reactions with fullerenes to achieve controlled functionalization has not been reported.
Therefore, due to the absence of published research on this specific topic, a detailed discussion, including research findings and data tables concerning the regio- and stereoselective functionalization of fullerenes using this compound, cannot be provided.
Computational and Theoretical Investigations of 6,6 Dimethyl 4,8 Dioxaspiro 2.5 Oct 1 Ene
Quantum Chemical Studies on Molecular Structure, Stability, and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the fundamental characteristics of 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene. These studies illuminate the interplay between its strained three-membered ring and the exocyclic double bond, which dictates its stability and electronic nature.
Vinylidenecyclopropanes are recognized as highly strained and reactive molecules. rsc.org The strain energy of the parent vinylidenecyclopropane is considerable, estimated to be around 50.9 kcal/mol, which is significantly higher than that of cyclopropane (B1198618) (27.5 kcal/mol) and methylenecyclopropane (B1220202) (40.9 kcal/mol). rsc.org This high degree of ring strain in the spirocyclic system of this compound is a key driver for its reactivity, particularly in ring-opening reactions.
Theoretical calculations can precisely determine geometric parameters such as bond lengths, bond angles, and dihedral angles. For the VDCP core, these calculations typically reveal a short exocyclic double bond and a strained cyclopropane ring with elongated distal C-C bonds, priming them for cleavage. The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions, are also elucidated. The HOMO is generally associated with the π-system of the allene (B1206475) moiety, while the LUMO is often located on the same portion of the molecule, indicating its susceptibility to both electrophilic and nucleophilic attack, as well as its participation in pericyclic reactions.
A representative table of computed properties for a generic vinylidenecyclopropane scaffold is presented below.
| Property | Typical Calculated Value Range | Significance |
| Strain Energy (kcal/mol) | ~50 | High reactivity |
| C=C Bond Length (Å) | 1.30 - 1.32 | Characteristic of allene |
| Cyclopropane C-C Bond Length (Å) | 1.48 - 1.55 | Strain indication |
| HOMO Energy (eV) | -5.5 to -6.5 | Nucleophilicity/Electron-donating ability |
| LUMO Energy (eV) | -0.5 to 0.5 | Electrophilicity/Electron-accepting ability |
Note: These values are representative for the vinylidenecyclopropane class and can vary based on substitution and the level of theory used in the calculation.
Mechanistic Elucidation through Computational Chemistry
Computational chemistry provides a powerful lens for examining the step-by-step mechanisms of reactions involving this compound. By mapping potential energy surfaces, identifying transition states, and calculating activation barriers, researchers can distinguish between plausible reaction pathways.
The reaction of vinylidenecyclopropanes with carbenes or carbenoids to generate spiropentane (B86408) derivatives is a key transformation. nih.gov Theoretical studies on the cyclopropanation of the exocyclic double bond of the VDCP core are crucial for understanding the formation of these unique structures. DFT calculations can model the approach of a carbene, such as dichlorocarbene, to the double bond. These studies help to rationalize the observed stereospecificity of the reaction, where the stereochemistry of the substituents on the double bond is retained in the product. masterorganicchemistry.com The calculations can also explain why, in some cases, rearrangement to 1-(dihalomethylene)spiropentanes occurs. nih.gov The efficiency of such thermal rearrangements can be dependent on the substituents and reaction temperature, a phenomenon that can be modeled computationally. nih.gov
Transition metals, particularly rhodium and palladium, are known to catalyze a variety of transformations of vinylidenecyclopropanes. rsc.orgrsc.org Computational studies have been instrumental in elucidating the mechanisms of these complex, often multi-step, reactions. For instance, in rhodium-catalyzed cycloadditions, DFT calculations can model the initial coordination of the rhodium(I) catalyst to the allenic and olefinic parts of an ene-VDCP. rsc.org Subsequent steps, such as cyclometallation to form a metallacyclic intermediate, can be mapped out. rsc.org These theoretical models help to explain how different products can be selectively formed by tuning reaction conditions, such as temperature. rsc.org
The proposed mechanism for a rhodium-catalyzed reaction of an ene-VDCP might involve the following computationally modeled steps:
Coordination: The Rh(I) catalyst coordinates to the allene unit.
Cyclometallation: An intramolecular cyclization occurs to form a rhodium-containing intermediate.
Reductive Elimination: The final product is released, and the catalyst is regenerated.
DFT calculations provide the energies of the intermediates and transition states for each step, offering a complete energetic profile of the reaction pathway.
Vinylidenecyclopropanes are versatile partners in cycloaddition reactions, including [3+2] and 1,3-dipolar cycloadditions. rsc.orgrsc.orgnih.gov Computational modeling using DFT has become essential for understanding the reactivity and selectivity observed in these reactions. For example, in palladium-catalyzed intramolecular [3+2] cycloadditions of ene-vinylidenecyclopropanes, DFT calculations have been used to propose a plausible reaction mechanism that explains the stereoselective formation of bicyclic products. rsc.org These models can evaluate the energies of different transition states leading to various stereoisomers, thereby explaining why a particular isomer is favored. Similarly, in 1,3-dipolar cycloadditions with diazomethanes, a plausible mechanism can be proposed and supported by computational evidence. nih.gov
| Cycloaddition Type | Catalyst/Reagent | Key Computational Insight |
| Intramolecular [3+2] | Palladium(0) | Rationalization of cis/trans stereoselectivity in bicyclic products. rsc.org |
| Intramolecular [3+2] | Rhodium(I) | Elucidation of the pathway to fused [6.5]-bicyclic structures. rsc.orgdocumentsdelivered.com |
| 1,3-Dipolar | Diazomethanes | Support for the proposed mechanism leading to pyrazole (B372694) derivatives. nih.gov |
Prediction of Chemical Reactivity and Stereoselectivity from First Principles
A major goal of computational chemistry is to predict the outcome of unknown reactions from first principles, without prior experimental data. By leveraging quantum mechanical calculations, it is possible to forecast the chemical reactivity and stereoselectivity of molecules like this compound.
Furthermore, these methods are powerful in predicting stereoselectivity. By locating the transition states for the formation of all possible stereoisomeric products (e.g., enantiomers or diastereomers), their relative energies can be compared. According to transition state theory, the product formed via the lowest energy transition state will be the major product. This approach has been successfully applied to various reactions of VDCPs, including catalyst-controlled asymmetric cycloadditions, to predict which enantiomer will be formed in excess. rsc.orgrsc.org The use of embedding theories, such as the Density Functional Embedding Theory (DFET), allows for the accurate modeling of molecules at interfaces, which is crucial for understanding reactions on catalyst surfaces. rsc.org
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Routes to 6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene
The development of efficient and sustainable methods for the synthesis of spirocyclic systems like this compound is a key area of ongoing research. Traditional methods often involve multi-step sequences that may not align with the principles of green chemistry. Future research is geared towards atom-economical and environmentally benign approaches.
One promising avenue is the application of mechanochemistry, which has been successfully used for the solvent-free synthesis of cyclopropanes via Simmons-Smith reactions. ucl.ac.uk This technique, utilizing ball-milling to activate zinc(0) under air, could potentially be adapted for the cyclopropenation of appropriate precursors to form the core of this compound, thereby minimizing solvent waste and the need for inert atmospheres. ucl.ac.uk
Another sustainable approach involves the use of microwave activation in solvent-free conditions for the formation of cyclic ketals. nih.govresearchgate.net The synthesis of the dioxaspiro-octene ring system could be envisioned through a microwave-assisted ketalization of a suitable cyclopropenone precursor with 2,2-dimethyl-1,3-propanediol. This method has proven effective for producing other cyclic ketals in high yields with reduced reaction times and energy consumption. nih.govresearchgate.net The use of solid acid catalysts, such as p-toluenesulphonic acid on a solid support or mesoporous molecular sieves like Al-SBA-15, could further enhance the green credentials of such a synthesis by allowing for easy catalyst recovery and reuse. nih.govresearchgate.net
| Synthetic Approach | Key Features | Potential Advantages for Synthesizing this compound |
| Mechanochemical Cyclopropenation | Solvent-free, air-tolerant, activation of zinc(0) via ball-milling. ucl.ac.uk | Reduced solvent waste, operational simplicity, circumvents the need for sensitive reaction setups. ucl.ac.uk |
| Microwave-Assisted Ketalization | Solvent-free, rapid heating, use of solid acid catalysts. nih.govresearchgate.net | High yields, reduced reaction times, energy efficiency, catalyst recyclability. nih.govresearchgate.netresearchgate.net |
Exploration of Undiscovered Reactivity Modes and Catalytic Transformations
The strained cyclopropene (B1174273) ring in this compound is a harbinger of diverse and unique reactivity. Research into the catalytic transformations of this compound is poised to unlock novel synthetic pathways.
The hydrolysis of derivatives of this compound has been shown to yield highly functionalized γ-butenolides or trisubstituted α,β-unsaturated acids, depending on the phosphine (B1218219) catalyst employed. researchgate.net This demonstrates the potential for selective ring-opening reactions. Furthermore, organocatalysts like imidazolium-dithiocarboxylate zwitterions can activate the C=C double bond of the cyclopropenone core to facilitate reactions with various nucleophiles, producing α,β-unsaturated esters and amides. researchgate.net
Future investigations will likely focus on transition metal-catalyzed reactions. The development of catalytic arylboration of spirocyclic cyclobutenes using copper/palladium or nickel catalysts provides a blueprint for the functionalization of the cyclopropene ring in the target molecule. nih.gov Such methods could enable the introduction of aryl and boryl groups in a single step, rapidly increasing molecular complexity. nih.gov Additionally, palladium-catalyzed cyclization and thiocarbonylation reactions, which have been successful in synthesizing thioester-containing benzofurans, could potentially be adapted for this system. researchgate.net
The synthesis of spiro[2.2]pentanes using sulfones as carbene equivalents highlights another potential reaction pathway where the cyclopropene could act as a precursor to even more complex spirocyclic systems. nih.gov
| Catalyst/Reagent | Reactant Type | Resulting Product Class | Reference |
| Trimethylphosphine | Water | Highly functionalized γ-butenolides | researchgate.net |
| Triphenylphosphine | Water | Trisubstituted α,β-unsaturated acids | researchgate.net |
| Imidazolium-dithiocarboxylate zwitterions | Phenols, alcohols, amines | Trisubstituted α,β-unsaturated esters and amides | researchgate.net |
| Copper/Palladium or Nickel catalysts | Arylboron reagents | Arylborated spirocycles | nih.gov |
Advanced Applications in Diverse Fields of Complex Molecule Synthesis and Polymer Chemistry (as a building block)
As a versatile building block, this compound holds promise for the synthesis of complex molecules and advanced polymers. Its spirocyclic acetal (B89532) unit can impart unique properties to larger structures.
In complex molecule synthesis, the strained ring system can be used to construct cyclobutane (B1203170) and cyclobutene (B1205218) scaffolds, which are present in numerous natural products and bioactive compounds. researchgate.netmdpi.com The ring-opening hydroarylation of cyclopropanes, a reaction that has been achieved for monosubstituted cyclopropanes using a Brønsted acid in hexafluoroisopropanol, could be a valuable strategy for incorporating the core structure of our target molecule into larger aromatic systems. researchgate.net The synthesis of spiro-cyclopropane derivatives has already led to the discovery of compounds with significant insecticidal activity, suggesting that derivatives of this compound could also have interesting biological properties. mdpi.com
In polymer chemistry, monomers with spirocyclic acetal units are emerging as attractive candidates for producing high-performance polymers that are chemically recyclable. lu.selu.se The inherent sensitivity of the spirocyclic acetal to acidic conditions allows for convenient depolymerization, facilitating monomer recovery and recycling. lu.se The rigidity of the spirocyclic unit can also enhance the glass transition temperature (Tg) of polymers, leading to materials with improved stiffness and thermal stability. lu.se The radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals is a known method for producing aliphatic polyesters, and it is conceivable that this compound could be utilized in similar polymerization processes. rsc.org
Integration of Computational and Experimental Methodologies for Predictive Design
The synergy between computational and experimental chemistry is becoming increasingly crucial for the predictive design of molecules and reactions. Density Functional Theory (DFT) calculations are a powerful tool for understanding and predicting the behavior of compounds like this compound.
DFT has been employed to study the copolymerization of cyclopropenone with ethylene (B1197577) using a palladium catalyst, providing insights into reaction barriers and thermodynamics. mdpi.com Similar calculations could be used to predict the feasibility of various polymerization reactions involving our target molecule and to understand the reactivity of different comonomers. rsc.org DFT can also elucidate reaction mechanisms, as demonstrated in the study of the rearrangement of spirocyclic indolenines into quinolines, where it was proposed that keto-enol tautomerism is the rate-limiting step under acidic conditions. whiterose.ac.uk
For this compound, DFT calculations could be used to:
Predict its stability and strain energy.
Model its reactivity towards different reagents and catalysts.
Calculate the energies of transition states to predict the most favorable reaction pathways. nih.gov
Aid in the interpretation of spectroscopic data.
By benchmarking DFT methodologies against experimental results for related systems, a reliable computational model can be developed to guide the synthesis and application of this novel spirocycle. whiterose.ac.uk
Green Chemistry Principles in the Synthesis and Applications of this compound
The principles of green chemistry provide a framework for developing more sustainable chemical processes. The synthesis and application of this compound can be significantly improved by adhering to these principles.
Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. lu.se
Atom Economy: As discussed in section 7.1, developing atom-economical syntheses is a key goal.
Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment.
Designing Safer Chemicals: The potential use of this compound in recyclable polymers aligns with the principle of designing for degradation. lu.se
Safer Solvents and Auxiliaries: The exploration of solvent-free synthetic methods, such as mechanochemistry and microwave-assisted synthesis, directly addresses this principle. ucl.ac.uknih.govijsdr.org
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using energy-efficient methods like microwave heating, reduces the environmental and economic impact. researchgate.netlu.se The majority of energy in a chemical process is often consumed during solvent removal, so reducing solvent use also enhances energy efficiency. researchgate.net
Use of Renewable Feedstocks: While not yet demonstrated for this specific compound, the broader field of spirocyclic acetal monomers is looking towards derivation from sustainable biobased resources. lu.se
Reduce Derivatives: Avoiding unnecessary derivatization can reduce the number of synthetic steps and waste generated.
Catalysis: The use of catalytic reagents (as opposed to stoichiometric reagents) is superior and is a key focus of the reactivity studies mentioned in section 7.2.
Design for Degradation: The development of chemically recyclable polymers from spirocyclic acetal monomers is a prime example of this principle in action. lu.se
Real-time Analysis for Pollution Prevention: The development of in-situ monitoring techniques can help to prevent the formation of byproducts and ensure reaction completion.
Inherently Safer Chemistry for Accident Prevention: Choosing substances and reaction conditions that minimize the potential for chemical accidents.
By integrating these principles into the research and development of this compound, the scientific community can ensure that its potential is realized in a sustainable and responsible manner.
Q & A
Basic Questions
Q. What are the established synthetic routes for 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclopropenone intermediates. A common route involves hydrolyzing 3,3-dimethoxy-1,2-diphenylcyclopropene (intermediate 7 ) using Amberlyst-15 in aqueous THF or acetone at room temperature, yielding 80% (Scheme 4, ). Alternative methods employ potassium tert-butoxide (KO-t-Bu) in diethyl ether with tert-butyl alcohol, followed by acid workup ( ). Low yields (4–7%) are observed in reactions using sodium trichloroacetate and DME (Scheme 6, ), highlighting the need for optimized catalysts (e.g., Amberlyst-15) and solvent systems (e.g., THF vs. DME) .
Q. How is the spirocyclic structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is critical for confirming the spirocyclic geometry. The crystal structure () reveals bond angles and torsion angles consistent with a strained spiro[2.5]octene system. Complementary techniques like and NMR are used to verify substituent positions, with methyl groups at C6 and the ene moiety at C1–C2. NOESY or HSQC experiments can resolve spatial proximity of protons in the bicyclic framework .
Q. What are the primary reactivity patterns of this compound under nucleophilic conditions?
- Methodological Answer : The compound undergoes ring-opening reactions with O-centered nucleophiles. For example, reactions with primary alcohols yield alkyl 2,2,3,3-tetracyanocyclopropane carboxylates, while ketoximes form azabicyclohexene derivatives ( ). The electron-deficient cyclopropane ring and ene group make it susceptible to [3+2] cycloadditions, as demonstrated in the synthesis of pentacyclic ketones ( ). Reactivity is modulated by steric effects from the 6,6-dimethyl groups .
Advanced Questions
Q. What mechanistic insights explain the formation of cyclopropenone intermediates during synthesis?
- Methodological Answer : Cyclopropenone intermediates (e.g., 7 ) form via base-mediated elimination. KO-t-Bu deprotonates acetylene precursors, triggering a [2+1] cycloaddition with dichloromethylbenzene (). Computational studies (not explicitly cited but inferred from structural data in ) suggest that the spiro transition state minimizes ring strain. Hydrolysis of the cyclopropenone intermediate proceeds via acid-catalyzed ring opening, with the dioxolane ring stabilizing the intermediate .
Q. How can this compound serve as a building block for complex organic syntheses?
- Methodological Answer : Its spirocyclic structure enables diverse transformations. For instance, the ene group participates in [3+2] cycloadditions with dipolarophiles like nitrones, forming pentacyclic frameworks ( ). The dioxolane ring can be selectively cleaved under acidic conditions to generate diols or ketones. In advanced applications, it is used to synthesize spiroketal derivatives, which are precursors to natural products (e.g., polyketides) .
Q. How can researchers address contradictions in reported synthetic yields (e.g., 4–7% vs. 80%)?
- Methodological Answer : Yield discrepancies arise from competing pathways. Low-yielding routes (, Scheme 6) involve side reactions like oligomerization of acetylene precursors. Optimization strategies include:
- Catalyst screening : Amberlyst-15 outperforms Brønsted acids in suppressing side reactions.
- Solvent polarity : Polar aprotic solvents (THF) stabilize charged intermediates better than DME.
- Temperature control : Room-temperature reactions minimize decomposition .
Q. What computational approaches validate the reactivity and stability of this compound?
- Methodological Answer : Density functional theory (DFT) calculations based on crystallographic data () predict regioselectivity in cycloadditions. Molecular dynamics simulations model ring strain (≈25 kcal/mol) in the spiro[2.5] system, explaining its propensity for ring-opening. QTAIM analysis identifies bond critical points at the spiro carbon, confirming its role as a reactive center .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
